molecular formula C19H23F3N6 B12231780 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine

Cat. No.: B12231780
M. Wt: 392.4 g/mol
InChI Key: NHIFUXXQKSZVLT-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrrolidinyl, trifluoromethylpyridinyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine typically involves multi-step organic synthesisCommon reagents used in these reactions include pyrrolidine, trifluoromethylpyridine, and piperazine, along with various catalysts and solvents to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine is unique due to its combination of functional groups, which confer specific chemical and biological properties. This compound’s structure allows for diverse interactions with biological targets, making it a valuable candidate for drug discovery and development .

Properties

Molecular Formula

C19H23F3N6

Molecular Weight

392.4 g/mol

IUPAC Name

4-methyl-2-pyrrolidin-1-yl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine

InChI

InChI=1S/C19H23F3N6/c1-14-12-17(25-18(24-14)28-6-2-3-7-28)27-10-8-26(9-11-27)16-13-15(4-5-23-16)19(20,21)22/h4-5,12-13H,2-3,6-11H2,1H3

InChI Key

NHIFUXXQKSZVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=CC(=C4)C(F)(F)F

Origin of Product

United States

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